molecular formula C23H26N4O B3039094 TLX agonist 1

TLX agonist 1

Cat. No.: B3039094
M. Wt: 374.5 g/mol
InChI Key: SSGJAUSSGPIZEE-UHFFFAOYSA-N
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Description

  • Biochemical Analysis

    Biochemical Properties

    TLX agonist 1: interacts with the TLX receptor, enhancing its transcriptional repressive activity. The compound binds to the ligand-binding domain of TLX with an equilibrium dissociation constant (Kd) of 650 nanomolar and an effective concentration (EC50) of 1 micromolar . This interaction potentiates the repressive function of TLX on target genes, thereby influencing various biochemical pathways. This compound does not have any known natural ligands, making it a valuable tool for studying TLX-mediated transcriptional repression.

    Cellular Effects

    This compound: exerts significant effects on various cell types, particularly neural stem cells and retinal progenitor cells. By enhancing TLX’s repressive activity, this compound promotes the self-renewal and proliferation of neural stem cells while inhibiting their differentiation . This modulation of cell function is crucial for maintaining the balance between stem cell renewal and differentiation, which is essential for proper brain development and function. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, further highlighting its role in cellular processes.

    Molecular Mechanism

    The molecular mechanism of This compound involves its binding to the ligand-binding domain of the TLX receptor, which enhances TLX’s transcriptional repressive activity . This binding interaction leads to the recruitment of corepressor proteins and chromatin remodeling complexes, resulting in the suppression of target gene expression. This compound’s ability to potentiate TLX’s repressive function is critical for regulating gene expression patterns involved in neurogenesis and tumor suppression.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of This compound have been observed to change over time. The compound is stable when stored as a powder at -20°C for up to three years and in solution at -80°C for up to two years . Over time, this compound maintains its ability to enhance TLX’s transcriptional repressive activity, although long-term studies are needed to fully understand its effects on cellular function. In vitro and in vivo studies have shown that this compound can sustain its activity over extended periods, making it a reliable tool for research.

    Dosage Effects in Animal Models

    The effects of This compound vary with different dosages in animal models. At lower doses, the compound effectively enhances TLX’s repressive activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. It is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.

    Metabolic Pathways

    This compound: is involved in metabolic pathways related to its role as a TLX modulator. The compound interacts with enzymes and cofactors involved in the regulation of gene expression and cellular metabolism . By enhancing TLX’s repressive activity, this compound influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.

    Transport and Distribution

    Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its modulatory effects on TLX. The distribution of this compound within cells is crucial for its effectiveness in modulating TLX activity.

    Subcellular Localization

    This compound: primarily localizes to the nucleus, where it interacts with the TLX receptor to enhance its transcriptional repressive activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is essential for this compound to effectively modulate gene expression and cellular function.

    Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for TLX agonist 1 are not widely documented in the literature.
    • it is available for purchase from suppliers, such as MedChemExpress and Selleckchem.
    • Industrial production methods remain proprietary.
  • Chemical Reactions Analysis

    • TLX agonist 1’s reactivity is not extensively studied, but we can infer its potential based on its structure.
    • Common reactions may include oxidation, reduction, and substitution.
    • Reagents and conditions would depend on the specific reaction.
    • Major products formed would vary based on the reaction type.
  • Scientific Research Applications

    • TLX agonist 1 has promising applications across various fields:

        Chemistry: It could serve as a tool compound for studying nuclear receptors and transcriptional regulation.

        Biology: Investigating TLX-mediated gene expression and neural development.

        Medicine: Potential therapeutic implications, although further research is needed.

        Industry: As a starting point for drug discovery or chemical biology studies.

  • Comparison with Similar Compounds

    • TLX agonist 1’s uniqueness lies in its specific modulation of TLX.
    • Similar compounds may include other nuclear receptor modulators, but none may precisely mimic this compound’s effects.

    Properties

    IUPAC Name

    (4-benzhydrylpiperazin-1-yl)-(1,5-dimethylpyrazol-3-yl)methanone
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H26N4O/c1-18-17-21(24-25(18)2)23(28)27-15-13-26(14-16-27)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,17,22H,13-16H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SSGJAUSSGPIZEE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NN1C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H26N4O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    374.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.